5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
Overview
Description
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a chemical compound with the molecular formula C12H9ClN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is represented by the SMILES stringClC1=CN=C (OC2=CC=CN=C2C)C (C (O)=O)=C1
. The InChI representation is 1S/C12H9ClN2O3/c1-7-10 (3-2-4-14-7)18-11-9 (12 (16)17)5-8 (13)6-15-11/h2-6H,1H3, (H,16,17)
. Physical And Chemical Properties Analysis
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a solid substance . It has a molecular weight of 264.66 .Scientific Research Applications
1. Industrial Production Methods
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is related to nicotinic acid, an essential nutrient with industrial significance. One of the research focuses is on ecological methods for producing nicotinic acid, emphasizing methods with potential industrial applications. These methods utilize raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).
2. Herbicidal Activity and Synthesis
Research has been conducted on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating herbicidal activity against various plants. This research could be relevant for developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
3. Synthetic Routes and Metabolism Studies
The compound has been synthesized through various routes, such as direct hydroxylation and other sequential processes. These methods are important for understanding its metabolism and transformation (Nemec, Meeker, & Schreiber, 1974).
4. Synthesis of Analogues for Nicotinic Receptors
Studies include the synthesis of compounds like 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potential ligands for nicotinic receptors. Such research is crucial for developing new pharmaceuticals targeting these receptors (Karimi & Långström, 2002).
5. Synthesis of Nicotinate Esters
Research has also focused on synthesizing alkyl-substituted ethyl nicotinates, highlighting the versatility of nicotinic acid derivatives in chemical synthesis (Paine, 1987).
6. Synthesis of Pseudopeptides
Efforts have been made to synthesize nicotinic acid-based amino acid units, indicating the potential of these compounds in creating novel pseudopeptides with diverse applications (Ovdiichuk, Hordiyenko, Medviediev, Shishkin, & Arrault, 2015).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-(2-methylpyridin-3-yl)oxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIFTEMYMAVDFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164262 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid | |
CAS RN |
1255147-31-9 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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